molecular formula C7H8NO3- B1263216 (3S,5S)-carbapenam-3-carboxylate

(3S,5S)-carbapenam-3-carboxylate

Cat. No. B1263216
M. Wt: 154.14 g/mol
InChI Key: RJPDELAUUYAFTQ-WHFBIAKZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5S)-carbapenam-3-carboxylate is a monocarboxylic acid anion that is the conjugate base of (3S,5S)-carbapenam-3-carboxylic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a (3S,5S)-carbapenam-3-carboxylic acid.

Scientific Research Applications

Biosynthesis and Stereochemical Investigations

  • Biosynthesis Pathway and Stereochemical Assignments : Studies have demonstrated the biosynthesis of (3S,5S)-carbapenam-3-carboxylate, focusing on its stereochemical assignments and the role of specific enzymes like CarC in the ring stereoinversion process starting from L-proline. This research provides insight into the conversion of (3S,5S)-carbapenam carboxylic acid to the final carbapenem product, highlighting the enzyme's dependence on alpha-ketoglutarate and ascorbate (Stapon, Li, & Townsend, 2003).

  • Synthesis and Intermediary Role : Further research confirms the synthesis of (3S,5R)-carbapenam-3-carboxylic acid as an intermediate in the overall catalytic cycle to the carbapenem antibiotic. The study explores the role of alpha-ketoglutarate in this process, adding to our understanding of the synthesis pathways of these compounds (Stapon, Li, & Townsend, 2003).

  • Chiral Synthesis and Configuration Assignment : Research also includes the stereoselective synthesis of (3R,5R)-carbapenam-3-carboxylic acid and the assignment of (3S,5S) configuration to the corresponding natural product. This adds to the understanding of the natural occurrence and synthesis possibilities of these compounds (Bycroft & Chhabra, 1989).

Enzymatic Mechanisms and Functions

  • Mechanism of Carbapenam Synthetase : Insights into the mechanism of carbapenam synthetase (CPS), including its kinetic mechanism and the role of active site residues, have been explored. This sheds light on the formation of (3S,5S)-carbapenam-3-carboxylic acid from its natural substrates, emphasizing the enzyme's function in the biosynthetic pathway (Gerratana, Stapon, & Townsend, 2003).

  • Carboxymethylproline Synthase (CarB) Functionality : Studies on CarB, a multifaceted enzyme involved in the biosynthesis of this compound, reveal its various catalytic activities, such as decarboxylation and CoA ester hydrolysis. This research is crucial for understanding the multifunctionality of enzymes in antibiotic biosynthesis (Gerratana, Arnett, Stapon, & Townsend, 2004).

Mechanistic Insights and Computational Studies

  • Computational Analysis of Catalysis : High-level ab initio calculations have been used to study the mechanism for the conversion of (3S,5S)-carbapenam to (5R)-carbapenem by carbapenem synthase. This includes exploring epimerization at C5 and desaturation at C2/C3, providing a theoretical basis for understanding the enzyme's function (Topf, Sandala, Smith, Schofield, Easton, & Radom, 2004).

Further Research and Applications

  • Biosynthesis of Related Antibiotics : Research has also been conducted on the biosynthesis of related antibiotics, like thienamycin, which shares a similar biosynthetic pathway. This knowledge contributes to the broader understanding of β-lactam antibiotic production and potential new antibiotic development (Lei, 2011).

properties

Molecular Formula

C7H8NO3-

Molecular Weight

154.14 g/mol

IUPAC Name

(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/p-1/t4-,5-/m0/s1

InChI Key

RJPDELAUUYAFTQ-WHFBIAKZSA-M

Isomeric SMILES

C1C[C@H](N2[C@@H]1CC2=O)C(=O)[O-]

Canonical SMILES

C1CC(N2C1CC2=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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